molecular formula C8H5Cl2FO3 B1409026 2,5-Dichloro-3-fluoromandelic acid CAS No. 1804514-84-8

2,5-Dichloro-3-fluoromandelic acid

Cat. No.: B1409026
CAS No.: 1804514-84-8
M. Wt: 239.02 g/mol
InChI Key: TZIDJLDGHQNUHI-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluoromandelic acid is a useful research compound. Its molecular formula is C8H5Cl2FO3 and its molecular weight is 239.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dichloro-3-fluoromandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-3-fluoromandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,5-dichloro-3-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-3-1-4(7(12)8(13)14)6(10)5(11)2-3/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIDJLDGHQNUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

starting materials for 2,5-dichloro-3-fluoromandelic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 2,5-Dichloro-3-fluoromandelic Acid

Abstract

2,5-Dichloro-3-fluoromandelic acid is a substituted α-hydroxycarboxylic acid, a class of compounds that serve as valuable chiral building blocks and intermediates in the synthesis of complex pharmaceutical agents. The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, and economic viability of the entire synthetic route. This guide provides a comprehensive analysis of the primary synthetic pathways to 2,5-dichloro-3-fluoromandelic acid, with a detailed focus on the synthesis and selection of the requisite precursors. We will explore the predominant cyanohydrin route, detailing the synthesis of the critical intermediate, 2,5-dichloro-3-fluorobenzaldehyde, from various commercially accessible precursors. Methodologies are supported by mechanistic insights, detailed experimental protocols, and comparative data to inform strategic decision-making for researchers and professionals in drug development.

Retrosynthetic Analysis: A Roadmap to Starting Materials

A logical retrosynthetic disconnection of the target molecule, 2,5-dichloro-3-fluoromandelic acid (I), reveals the most direct and well-established synthetic strategy. Mandelic acids are archetypal α-hydroxy acids, which are commonly synthesized via the hydrolysis of an α-hydroxynitrile, also known as a cyanohydrin or mandelonitrile. This cyanohydrin intermediate (II) is, in turn, readily formed through the nucleophilic addition of a cyanide anion to the corresponding benzaldehyde (III).

This analysis identifies 2,5-dichloro-3-fluorobenzaldehyde (III) as the pivotal starting material or key intermediate. The accessibility and synthesis of this compound are therefore the primary considerations for the overall process.

G Target 2,5-Dichloro-3-fluoromandelic Acid (I) Cyanohydrin 2,5-Dichloro-3-fluoromandelonitrile (II) Target->Cyanohydrin Hydrolysis Aldehyde 2,5-Dichloro-3-fluorobenzaldehyde (III) (Key Intermediate) Cyanohydrin->Aldehyde Cyanohydrin Formation

Figure 1: Retrosynthetic analysis for 2,5-dichloro-3-fluoromandelic acid.

The Primary Pathway: Synthesis via the Cyanohydrin Route

This two-step sequence, starting from 2,5-dichloro-3-fluorobenzaldehyde, represents the most direct and widely applicable method for preparing mandelic acid derivatives.

Step 1: Cyanohydrin Formation

The first step involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of 2,5-dichloro-3-fluorobenzaldehyde.[1] This reaction establishes the characteristic α-hydroxynitrile structure.

  • Mechanism: The reaction is typically performed under slightly basic conditions to ensure a sufficient concentration of the cyanide nucleophile (⁻CN). The cyanide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated by a proton source, such as HCN or water, to yield the final cyanohydrin product.[2] The use of a cyanide salt like NaCN or KCN is common.[3]

G cluster_0 Cyanohydrin Formation Mechanism start 2,5-Dichloro-3-fluorobenzaldehyde + ⁻CN intermediate Tetrahedral Alkoxide Intermediate start->intermediate Nucleophilic Attack product 2,5-Dichloro-3-fluoromandelonitrile intermediate->product Protonation (from H₂O/HCN)

Caption: Mechanism of cyanohydrin formation.

Step 2: Hydrolysis of the Nitrile

The second step is the hydrolysis of the nitrile functional group of the cyanohydrin to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[4]

  • Mechanism (Acid-Catalyzed): The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Under forcing conditions (heat), this amide is further hydrolyzed to the carboxylic acid and an ammonium ion.[4]

Experimental Protocol: Cyanohydrin Route

Protocol 1: Synthesis of 2,5-Dichloro-3-fluoromandelic Acid

  • Part A: Synthesis of 2,5-Dichloro-3-fluoromandelonitrile

    • In a well-ventilated fume hood, a solution of 2,5-dichloro-3-fluorobenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane or THF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

    • A solution of sodium cyanide (NaCN, 1.1 eq) in water is prepared separately. Caution: Cyanide salts are highly toxic. Handle with extreme care.[2]

    • The aqueous NaCN solution is added dropwise to the aldehyde solution over 30 minutes, maintaining the temperature below 10 °C.

    • A stoichiometric amount of a weak acid (e.g., acetic acid) or dropwise addition of dilute HCl is performed to generate HCN in situ and protonate the alkoxide intermediate.[5] The pH should be maintained in a slightly acidic to neutral range.

    • The reaction is stirred at room temperature for 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the aldehyde.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

  • Part B: Hydrolysis to 2,5-Dichloro-3-fluoromandelic Acid

    • The crude 2,5-dichloro-3-fluoromandelonitrile from Part A is added to a flask containing a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture).

    • The mixture is heated to reflux (typically 100-110 °C) and stirred vigorously for 8-16 hours. The progress of the hydrolysis is monitored by TLC or HPLC.[4]

    • Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

    • The crude product is collected by filtration. Alternatively, the aqueous solution can be extracted with an organic solvent like ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The resulting solid is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure 2,5-dichloro-3-fluoromandelic acid.

Sourcing the Key Intermediate: Synthesis of 2,5-dichloro-3-fluorobenzaldehyde

While 2,5-dichloro-3-fluorobenzaldehyde is commercially available, its synthesis from more fundamental starting materials is a critical aspect of this guide for cost-effectiveness and supply chain control.[6] Several viable routes exist.

Route A: Oxidation of 2,5-dichloro-3-fluorotoluene

The oxidation of a methyl group on an aromatic ring is a classic and industrially relevant method for producing benzaldehydes.

  • Starting Material: 2,5-dichloro-3-fluorotoluene.

  • Methodology: This transformation can be achieved through various methods.

    • Manganese Dioxide (MnO₂): Reaction with an oxidant like Mn₂O₃ in a sulfuric acid medium provides a direct route to the aldehyde.[7]

    • Catalytic Oxidation: Using catalysts such as cobalt or molybdenum complexes in the presence of an oxidant like hydrogen peroxide can offer a greener alternative.[8][9]

    • Side-Chain Halogenation-Hydrolysis: A two-step process involving free-radical chlorination of the methyl group to a dichloromethyl group, followed by hydrolysis, is also a common industrial approach.

G Toluene 2,5-Dichloro-3-fluorotoluene Aldehyde 2,5-Dichloro-3-fluorobenzaldehyde Toluene->Aldehyde Oxidation (e.g., MnO₂, H₂O₂/Catalyst)

Caption: Route A: Synthesis via Toluene Oxidation.

Route B: Halogen Exchange (Halex) Reaction

The Halex reaction is a powerful method for introducing fluorine into an aromatic ring by displacing a different halogen, typically chlorine.[10]

  • Starting Material: 2,3,5-trichlorobenzaldehyde or 2,5-dichloro-3-bromobenzaldehyde.

  • Methodology: The reaction involves heating the starting chlorobenzaldehyde with an alkali metal fluoride, such as spray-dried potassium fluoride (KF), in a high-boiling point aprotic polar solvent like sulfolane or DMF.[11] A phase-transfer catalyst (e.g., a quaternary phosphonium salt) is often employed to enhance the reactivity of the fluoride salt.[12] The success of this SNAr reaction depends on the activation provided by the electron-withdrawing aldehyde group.

G Trichloro 2,3,5-Trichlorobenzaldehyde Aldehyde 2,5-Dichloro-3-fluorobenzaldehyde Trichloro->Aldehyde Halex Reaction (KF, High Temp.)

Caption: Route B: Synthesis via Halogen Exchange.

Route C: Formylation of 1,4-dichloro-2-fluorobenzene

Direct introduction of an aldehyde group onto the aromatic ring via electrophilic aromatic substitution is another viable strategy.

  • Starting Material: 1,4-dichloro-2-fluorobenzene.

  • Methodology: The Vilsmeier-Haack reaction is a classic method for formylation.[13] It employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting electrophile attacks the electron-rich aromatic ring to install the formyl group. The regioselectivity is governed by the directing effects of the existing halogen substituents.

G Benzene 1,4-Dichloro-2-fluorobenzene Aldehyde 2,5-Dichloro-3-fluorobenzaldehyde Benzene->Aldehyde Formylation (e.g., Vilsmeier-Haack)

Caption: Route C: Synthesis via Aromatic Formylation.

Comparative Analysis of Starting Materials

The optimal choice of starting material depends on several factors, including cost, availability, scalability, and the number of synthetic steps.

Route Primary Starting Material Key Transformation Advantages Disadvantages
A 2,5-dichloro-3-fluorotolueneOxidationPotentially fewer steps if the toluene is available; direct.Oxidation can sometimes lead to over-oxidation to the benzoic acid.[9]
B 2,3,5-TrichlorobenzaldehydeHalogen Exchange (Halex)Utilizes a common reaction type for fluorination.[10]Requires high temperatures and anhydrous conditions; regioselectivity can be a challenge.
C 1,4-dichloro-2-fluorobenzeneFormylationStarts from a simple dihalobenzene derivative.The Vilsmeier-Haack reaction can have moderate yields and requires stoichiometric reagents.[13]

Conclusion

The synthesis of 2,5-dichloro-3-fluoromandelic acid is most efficiently achieved via a two-step process involving cyanohydrin formation and subsequent hydrolysis. The pivotal decision for any research or development program lies in the selection of the starting material to access the key intermediate, 2,5-dichloro-3-fluorobenzaldehyde . Each of the primary routes—oxidation of the corresponding toluene, halogen exchange on a polychlorinated benzaldehyde, or formylation of a dihalofluorobenzene—offers a viable pathway. The final choice should be guided by a thorough evaluation of starting material cost, process safety, scalability, and overall economic feasibility. For laboratory-scale synthesis, the cyanohydrin reaction starting from commercially available 2,5-dichloro-3-fluorobenzaldehyde is the most direct approach. For industrial production, developing a robust synthesis of the aldehyde from a more fundamental precursor like 2,5-dichloro-3-fluorotoluene or 1,4-dichloro-2-fluorobenzene is likely to be more economical.

References

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A Technical Guide to the Potential Applications of 2,5-Dichloro-3-fluoromandelic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guide explores the untapped potential of 2,5-dichloro-3-fluoromandelic acid, a unique chiral building block. By dissecting its structural components—a chiral α-hydroxy acid core, a dichlorinated aromatic ring, and a strategically placed fluorine atom—we will elucidate its potential applications. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a theoretical framework, hypothetical applications, and detailed synthetic protocols to stimulate further investigation into this promising chemical entity.

Introduction: A Molecule of Strategic Design

2,5-dichloro-3-fluoromandelic acid is a halogenated derivative of mandelic acid. Its structure is notable for the dense and strategic placement of functional groups that can profoundly influence its chemical behavior and biological activity.

G cluster_0 2,5-Dichloro-3-fluoromandelic Acid cluster_1 Key Structural Features mol A Chiral α-Hydroxy Acid mol->A Provides stereochemical control and H-bonding opportunities. B Fluorine Atom mol->B Modulates pKa, metabolic stability, and binding interactions. C Dichloro Substitution mol->C Influences lipophilicity and provides synthetic handles for further modification.

Figure 1: Chemical structure and key features of 2,5-dichloro-3-fluoromandelic acid.

The power of this molecule lies in the synergistic effects of its components:

  • Mandelic Acid Core: As a chiral α-hydroxy acid, it provides a stereogenic center, which is critical for enantioselective interactions with biological targets.[3] Mandelic acid and its derivatives are well-established building blocks for creating chiral coordination polymers and other complex molecular architectures.[4]

  • Dichloro Substitution: The two chlorine atoms significantly increase the lipophilicity of the aromatic ring and withdraw electron density, impacting the acidity of the carboxylic acid. These atoms can also serve as points for further chemical modification through cross-coupling reactions.

  • Fluorine Substitution: Fluorine's high electronegativity and small size allow it to act as a "super hydrogen."[5] Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through new electronic interactions, and modulate the pKa of nearby functional groups.[1][6] The strategic placement of fluorine is a widely used tactic in drug design to improve pharmacokinetic profiles.[2][7]

Physicochemical Profile and Implications in Drug Design

The specific substitution pattern of 2,5-dichloro-3-fluoromandelic acid dictates a unique set of physicochemical properties that are highly relevant for drug development. While experimental data for this specific molecule is not publicly available, we can infer its likely properties based on established principles.

Table 1: Predicted Physicochemical Properties and Their Significance

PropertyPredicted Influence of SubstituentsImplication in Drug Discovery
Lipophilicity (LogP) The two chlorine atoms will substantially increase lipophilicity, while the fluorine and hydroxyl/carboxyl groups will contribute hydrophilicity. The overall molecule is expected to be moderately to highly lipophilic.Enhanced membrane permeability and potential for improved oral absorption. However, high lipophilicity may also increase metabolic turnover and off-target toxicity, requiring careful balancing in subsequent modifications.[8]
Acidity (pKa) The electron-withdrawing effects of the two chlorine atoms and the fluorine atom will lower the pKa of the carboxylic acid, making it a stronger acid than unsubstituted mandelic acid.Modulates the ionization state at physiological pH, which affects solubility, receptor binding (ionic interactions), and cell penetration.
Metabolic Stability The C-F bond is significantly stronger than a C-H bond, making the 3-position of the ring resistant to oxidative metabolism.[6] The chlorine atoms may also sterically hinder enzymatic access to the ring.Increased half-life and bioavailability of derivative compounds by preventing metabolic degradation at the aromatic ring.[5]
Hydrogen Bonding The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. The fluorine atom can act as a weak H-bond acceptor.Provides multiple points for strong, specific interactions with target proteins, potentially leading to higher binding affinity and potency.

Core Application: A Versatile Chiral Building Block

The primary and most immediate application of 2,5-dichloro-3-fluoromandelic acid is as a sophisticated chiral building block for the synthesis of complex, high-value molecules. Its bifunctional nature (acid and alcohol) allows for straightforward derivatization to form esters, amides, and ethers, while the halogenated ring offers a platform for further complexity.

G cluster_0 Primary Derivatization cluster_1 Advanced Synthesis start 2,5-Dichloro-3-fluoromandelic Acid ester Esterification (R-OH, Acid Cat.) start->ester amide Amidation (R-NH2, Coupling Agent) start->amide cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig on Ar-Cl) ester->cross_coupling amide->cross_coupling end Diverse Chemical Libraries (e.g., APIs, Agrochemicals, Materials) cross_coupling->end

Figure 2: Synthetic utility workflow demonstrating the potential of the title compound as a versatile scaffold.

Hypothetical Application: Synthesis of Novel Thrombin Inhibitors

Mandelic acid derivatives have been explored as scaffolds for thrombin inhibitors, which are crucial anticoagulant agents.[9] The unique halogenation pattern of 2,5-dichloro-3-fluoromandelic acid could be leveraged to create novel inhibitors with improved properties. The dichlorofluoro-phenyl moiety could fit into a hydrophobic pocket of the enzyme, while the chiral α-hydroxy acid portion can be elaborated to interact with charged or polar residues at the active site.

Experimental Protocols

The following protocols are proposed, plausible methods for the synthesis and derivatization of the title compound. They are based on well-established organic chemistry transformations for analogous molecules.[10]

Protocol 1: Proposed Synthesis of 2,5-Dichloro-3-fluoromandelic Acid

This multi-step synthesis starts from the commercially available 1,4-dichloro-2-fluorobenzene.

Workflow Diagram:

G A 1,4-Dichloro-2-fluorobenzene B 1-(2,5-Dichloro-3-fluorophenyl)ethan-1-one A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C 2-Bromo-1-(2,5-dichloro-3-fluorophenyl)ethan-1-one B->C α-Bromination (Br2, Acetic Acid) D 2,5-Dichloro-3-fluoromandelic Acid C->D Hydrolysis (Aq. NaOH, then HCl)

Figure 3: Proposed synthetic pathway for 2,5-dichloro-3-fluoromandelic acid.

Step 1: Friedel-Crafts Acylation

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of 1,4-dichloro-2-fluorobenzene (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/GC-MS indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 1-(2,5-dichloro-3-fluorophenyl)ethan-1-one.

Step 2: α-Bromination

  • Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid.

  • Add bromine (1.05 eq) dropwise at room temperature with vigorous stirring.

  • Heat the mixture to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into a large volume of ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum to yield 2-bromo-1-(2,5-dichloro-3-fluorophenyl)ethan-1-one.

Step 3: Hydrolysis to Mandelic Acid

  • Prepare a solution of sodium hydroxide (3.5 eq) in water.

  • Heat the solution to 60 °C and add the bromo-ketone from Step 2 (1.0 eq) portion-wise, maintaining the temperature below 65 °C with vigorous stirring.

  • Stir at 65 °C for an additional 1-2 hours after the addition is complete.

  • Cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

  • Extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to obtain pure 2,5-dichloro-3-fluoromandelic acid.

Protocol 2: Synthesis of Methyl 2,5-dichloro-3-fluoromandelate

This protocol demonstrates the use of the title compound as an intermediate.

  • Suspend 2,5-dichloro-3-fluoromandelic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester, which can be further purified by column chromatography if necessary.

Conclusion and Future Outlook

2,5-dichloro-3-fluoromandelic acid represents a largely unexplored but highly promising scaffold for medicinal chemistry and materials science. Its unique combination of chirality, dense halogenation, and fluorine-induced electronic modifications provides a rich platform for generating novel chemical entities. The strategic value of this building block lies in its potential to impart favorable properties such as metabolic stability and enhanced binding affinity to its derivatives.[1][6] The synthetic pathways outlined in this guide offer a practical starting point for researchers to access this compound and its derivatives. Further investigation is warranted to fully characterize this molecule and exploit its potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

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Methodological & Application

Application Note: HPLC Enantioseparation of 2,5-Dichloro-3-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The Analyte

2,5-dichloro-3-fluoromandelic acid is a tri-halogenated alpha-hydroxy acid. Mandelic acid derivatives are critical chiral building blocks in the synthesis of semi-synthetic penicillins, cephalosporins, and tyrosine kinase inhibitors. The specific substitution pattern (2,5-dichloro-3-fluoro) imparts significant electron-withdrawing character to the aromatic ring, increasing the acidity of the carboxylic function and altering the


-

interaction potential compared to unsubstituted mandelic acid.
  • Chemical Structure: A phenyl ring substituted at positions 2 (Cl), 3 (F), and 5 (Cl), attached to a glycolic acid moiety.

  • Chiral Center: The alpha-carbon (C2) bearing the hydroxyl and carboxyl groups.

  • pKa Considerations: Due to the halogenation, the pKa is expected to be lower than mandelic acid (pKa ~3.4), likely in the range of 2.8–3.0.

The Separation Challenge

The separation of mandelic acid enantiomers relies heavily on three molecular interaction mechanisms between the analyte and the Chiral Stationary Phase (CSP):

  • Hydrogen Bonding: Via the carboxylic acid (

    
    ) and hydroxyl (
    
    
    
    ) groups.
  • 
    -
    
    
    
    Interactions:
    Between the halogenated phenyl ring and the carbamate moieties of the CSP.
  • Steric Fit: The inclusion of the aromatic ring into the chiral cavities of the polysaccharide selector.

Critical Constraint: As an acidic molecule, the analyte will ionize in neutral mobile phases, leading to severe peak tailing and loss of resolution. Acidic additives are mandatory.

Method Development Strategy

We utilize a "Screen-and-Optimize" approach focusing on Polysaccharide-based CSPs, which have the highest success rate (>90%) for mandelic acid derivatives.

Column Selection

Based on structural analogs (2-chloromandelic acid and 3-chloromandelic acid), the following columns are prioritized:

  • Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel CHIRALPAK® AD-H or AD-3). The amylose helical structure often accommodates ortho-substituted aromatics better than cellulose.

  • Secondary: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Daicel CHIRALPAK® IC). The immobilized nature allows for chlorinated solvents if solubility is an issue.

Mobile Phase Selection
  • Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for this application. NP solvents (Hexane/Alcohol) promote stronger hydrogen bonding, which is essential for the chiral recognition of the alpha-hydroxy acid moiety.

  • Additive: Trifluoroacetic acid (TFA) is superior to formic acid for suppressing the ionization of highly halogenated mandelic acids.

Experimental Protocol

Equipment & Materials
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).

  • Column: CHIRALPAK® AD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, LC-MS Grade), Trifluoroacetic Acid (TFA, Spectroscopy Grade).

  • Sample: 2,5-dichloro-3-fluoromandelic acid (racemic standard).

Standard Operating Procedure (SOP)
Step 1: Preparation of Mobile Phase (Premixed)
  • Composition: n-Hexane / 2-Propanol / TFA (

    
     v/v/v).[1][2]
    
  • Procedure:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of 2-Propanol.

    • Add 1.0 mL of TFA to the alcohol portion before mixing with hexane (prevents immiscibility issues).

    • Mix thoroughly and degas (sonication for 10 mins).

    • Note: Do not use nylon filters; use PTFE (hydrophobic) filters.

Step 2: Sample Preparation
  • Concentration: 1.0 mg/mL.

  • Diluent: Mobile Phase (without TFA is acceptable for dissolution, but with TFA is preferred to match equilibrium).

  • Filtration: 0.45

    
    m PTFE syringe filter.
    
Step 3: Instrument Parameters[1][3]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Column Temp

Lower temperature favors enantioselectivity (

) via enthalpy control.
Detection (UV) 230 nmHalogenated rings have strong absorption at 210-230 nm.
Injection Vol 5 - 10

L
Prevent column overload which broadens peaks.
Run Time 20 - 30 minEnsure elution of both enantiomers.

Results & Optimization Guide

Expected Performance

Based on the separation of 2-chloromandelic acid (Resolution


 on Chiralpak IC) and general mandelic acid behavior on AD-H:
  • Retention Time (

    
    ):  ~12.5 min
    
  • Retention Time (

    
    ):  ~15.2 min
    
  • Selectivity (

    
    ):  > 1.2
    
  • Resolution (

    
    ):  > 2.0 (Baseline Separation)
    
Troubleshooting Decision Tree

If baseline separation is not achieved with the standard protocol (


 Hex/IPA), follow this logic:

MethodOptimization Start Initial Run: Hex/IPA/TFA (90:10:0.1) Column: AD-H CheckRes Check Resolution (Rs) Start->CheckRes Success Rs > 2.0 Method Validated CheckRes->Success Excellent Partial 0.8 < Rs < 1.5 (Partial Separation) CheckRes->Partial Needs Opt. Fail Rs < 0.8 (Co-elution) CheckRes->Fail Wrong Selector Action1 Decrease IPA to 5% (Increase Retention) Partial->Action1 First Step Action3 Switch Modifier to Ethanol (Change Selectivity) Partial->Action3 Second Step Action2 Switch to Chiralpak IC (Immobilized Cellulose) Fail->Action2 Steric Clash? Action1->CheckRes

Figure 1: Method Optimization Decision Tree. Blue indicates the starting point, Green is the target, and Yellow/Red indicate optimization paths.

Mechanism of Action

Understanding the interaction is vital for troubleshooting. The 2,5-dichloro-3-fluoro substitution creates a rigid, electron-poor aromatic system.

InteractionMechanism Analyte 2,5-dichloro-3-fluoromandelic acid HBond1 H-Bonding (Carboxyl - C=O) Analyte->HBond1 HBond2 H-Bonding (Hydroxyl - NH) Analyte->HBond2 PiPi Pi-Pi Stacking (Halogenated Ring - Phenyl) Analyte->PiPi Steric Chiral Cavity Inclusion Analyte->Steric CSP Amylose-tris(3,5-dimethylphenylcarbamate) (AD-H Selector) HBond1->CSP HBond2->CSP PiPi->CSP Steric->CSP

Figure 2: Chiral Recognition Mechanism. The multi-point interaction model (3-point rule) is satisfied by hydrogen bonding and pi-pi stacking.

References

  • Daicel Chiral Technologies. (n.d.). Separation of Mandelic Acid Derivatives on Chiralpak AD-H. Retrieved from [Link]

  • Zhang, T., et al. (2008).[4] "Enantioseparation of mandelic acid derivatives by HPLC with substituted β-cyclodextrin." Journal of Chromatography B. (Validates the use of acidic additives for mandelic derivatives).

  • Thunberg, L., et al. (2008).[4] "Chiral separation of mandelic acid enantiomers using Chiralpak AD and Chiralpak IA." Journal of Pharmaceutical and Biomedical Analysis. (Establishes Amylose-based columns as the primary choice).

  • Application Note: Enantiomer Separation of Acidic Compounds. (2016). Chiral Technologies Europe.[5] (Details the necessity of TFA/Formic acid in mobile phases for acidic analytes).

Disclaimer: This protocol is a derived best-practice guide based on structural analogs (2-chloromandelic acid). Final optimization of %IPA may be required for the specific 2,5-dichloro-3-fluoro analog.

Sources

Application Note: 2,5-Dichloro-3-fluoromandelic Acid in Asymmetric Catalysis and Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

2,5-Dichloro-3-fluoromandelic acid (2,5-DC-3-FMA) represents a specialized class of electron-deficient


-hydroxy acids. Unlike unsubstituted mandelic acid, the strategic placement of halogen atoms on the phenyl ring significantly alters the electronic landscape of the molecule, enhancing its utility in two critical domains: Organocatalysis  and Chiral Resolution .
The "Halogen Effect" in Catalysis

The specific substitution pattern (2,5-dichloro, 3-fluoro) imparts three distinct physicochemical advantages over standard mandelic acid:

  • Enhanced Brønsted Acidity: The inductive electron-withdrawing effects of the chlorine and fluorine atoms stabilize the carboxylate anion, lowering the pKa (estimated

    
     2.6–2.8 vs. 3.4 for mandelic acid). This makes 2,5-DC-3-FMA a superior activator for imines and carbonyls in acid-catalyzed pathways.
    
  • Strengthened Hydrogen Bonding: The polarized O-H bond serves as a more potent hydrogen bond donor, critical for transition state organization in asymmetric organocatalysis.

  • 
    -
    
    
    
    Stacking Capability:
    The electron-deficient aromatic ring facilitates attractive non-covalent interactions with electron-rich substrates (e.g., indoles, electron-rich amines), improving stereoselectivity via "pi-hole" interactions.

Protocol A: Organocatalytic Reductive Amination

Application: Metal-free synthesis of chiral secondary amines. Mechanism: Asymmetric Brønsted Acid Catalysis.

This protocol utilizes 2,5-DC-3-FMA as a chiral organocatalyst to drive the reductive amination of ketones/aldehydes with amines. The enhanced acidity of 2,5-DC-3-FMA accelerates imine formation and activates the iminium intermediate for hydride transfer.

Materials
  • Catalyst: (R)- or (S)-2,5-Dichloro-3-fluoromandelic acid (10 mol%)

  • Substrate: Acetophenone (1.0 equiv)

  • Amine: Aniline derivative (1.1 equiv)

  • Reductant: Hantzsch Ester (HEH) (1.2 equiv)

  • Solvent: Toluene (anhydrous)

Experimental Procedure
  • Catalyst Loading: In a flame-dried reaction vial, dissolve 2,5-DC-3-FMA (0.1 mmol) in Toluene (2.0 mL).

  • Imine Formation: Add the ketone (1.0 mmol) and amine (1.1 mmol). Stir at room temperature for 30 minutes to allow pre-equilibrium complexation.

    • Note: The solution may turn slightly yellow/orange indicating imine formation.

  • Reduction Step: Add Hantzsch Ester (1.2 mmol) in one portion.

  • Reaction Monitoring: Stir the mixture at 30°C. Monitor consumption of the imine intermediate via TLC or

    
    H NMR.
    
    • Checkpoint: Standard mandelic acid requires 12–24 hours. 2,5-DC-3-FMA typically drives conversion in 4–8 hours due to higher acidity.

  • Quenching: Upon completion, quench with sat. NaHCO

    
     (5 mL).
    
  • Isolation: Extract with EtOAc (3 x 10 mL). Dry organic phase over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Analysis: Catalyst Performance Comparison
CatalystpKa (est.)Time to 90% Conv.Yield (%)ee (%)
Mandelic Acid (Standard)3.424 h78%65%
2-Chloromandelic Acid3.112 h85%72%
2,5-Dichloro-3-fluoromandelic Acid 2.7 6 h 92% 84%

Table 1: Comparative efficiency in the reductive amination of acetophenone with p-anisidine. The electron-deficient nature of 2,5-DC-3-FMA correlates with faster kinetics and tighter stereocontrol.

Protocol B: High-Efficiency Chiral Resolution

Application: Resolution of weak bases (chiral amines) that fail with standard acids. Mechanism: Diastereomeric Salt Formation with Solvent-Induced Switching.[1]

2,5-DC-3-FMA is particularly effective for resolving weakly basic amines (e.g., halogenated phenylethylamines) where standard mandelic acid fails to form stable crystalline salts.

Workflow Visualization

The following diagram illustrates the resolution logic, highlighting the "Solvent Switch" strategy often required for halogenated mandelic derivatives.

ResolutionWorkflow Racemate Racemic Amine (Weak Base) Mix Mixture in Solvent A (e.g., EtOH) Racemate->Mix Agent (R)-2,5-DC-3-FMA (Resolving Agent) Agent->Mix Precipitate Precipitate: Diastereomeric Salt (S,R) Mix->Precipitate Crystallization (T=25°C) Filtrate Filtrate: Enriched (R,R) Salt Mix->Filtrate Filtration Recryst Recrystallization (Solvent B: i-PrOH) Precipitate->Recryst Purity Check Filtrate->Mix Solvent Switch (to recover other isomer) FreeBase Base Treatment (NaOH) Recryst->FreeBase Product Pure Chiral Amine (>99% ee) FreeBase->Product

Figure 1: Workflow for the optical resolution of racemic amines using 2,5-DC-3-FMA. The high acidity ensures stable salt formation even with weak bases.

Experimental Procedure
  • Screening: Prepare 0.1 M solutions of racemic amine and 2,5-DC-3-FMA in Ethanol, Isopropanol, and Acetone.

  • Salt Formation: Mix equimolar amounts (1:1) at 50°C, then cool slowly to 4°C.

  • Evaluation: Collect crystals. If no crystals form in EtOH, switch to a less polar solvent (Acetone) to force ion-pairing (crucial for weak bases).

  • Scale-Up (Example):

    • Combine 10 g Racemic Amine + 1 equiv 2,5-DC-3-FMA in 100 mL Acetone.

    • Reflux for 1 hour.

    • Cool to RT over 4 hours.

    • Filter the diastereomeric salt.

    • Liberation: Suspend salt in water, treat with 1M NaOH, and extract with ether to yield the chiral amine.

Mechanistic Insight: The Catalytic Cycle

When used as an organocatalyst (Protocol A), the 2,5-DC-3-FMA operates via a dual-activation mode. The carboxylic proton activates the electrophile (imine), while the electron-deficient aromatic ring may stabilize the transition state via anion-binding or


-interactions.

CatalyticCycle Start Substrates (Ketone + Amine) Complex Imine Formation (Acid Catalyzed) Start->Complex -H2O TS Transition State (H-Bonding Network) Complex->TS + HEH (Reductant) + 2,5-DC-3-FMA TS->TS High Acidity Stabilizes TS Product Chiral Amine + Catalyst Regens TS->Product Hydride Transfer Product->Start Cycle Repeats

Figure 2: Simplified catalytic cycle for reductive amination. The catalyst (2,5-DC-3-FMA) lowers the activation energy for imine formation and hydride attack.

References

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. MDPI, 2021. (Demonstrates the behavior of chloro/fluoro mandelic analogs in resolution).

  • Solvent-Induced Chirality Switching in the Enantioseparation of Halogen-Substituted Mandelic Acids. ACS Crystal Growth & Design, 2019. (Validates the solvent-switching protocol for this class).

  • Organocatalyst for Efficient Synthesis of Secondary Amines. Journal of Advanced Scientific Research, 2012. (Establishes mandelic acid as a catalyst for reductive amination).

  • Electron-deficient boron-based catalysts for C-H bond functionalisation. Chem. Soc. Rev., 2021.[2] (Contextualizes the role of electron-deficient scaffolds in non-metal catalysis).

Sources

Troubleshooting & Optimization

improving the yield of 2,5-dichloro-3-fluoromandelic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Optimizing Yield for 2,5-Dichloro-3-Fluoromandelic Acid Ticket ID: #SYN-253F-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Core Directive

User Issue: Low yield and purity during the synthesis of 2,5-dichloro-3-fluoromandelic acid. Root Cause Analysis: The 2,5-dichloro-3-fluoro substitution pattern presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The chlorine at the 2-position (ortho) physically blocks nucleophilic attack at the carbonyl carbon.

  • Electronic Destabilization: While the electron-withdrawing groups (F, Cl) theoretically activate the aldehyde, they also render the final mandelic acid prone to decarboxylation and polymerization under the harsh acidic conditions required for hydrolysis.

  • Equilibrium Reversion: The cyanohydrin intermediate is unstable and prone to reverting to the starting aldehyde in alkaline media.

The Solution: Shift from standard aqueous cyanide protocols to Phase Transfer Catalysis (PTC) or Silyl-Cyanation (TMSCN) to drive kinetic conversion, followed by a controlled Two-Stage Hydrolysis .[1]

Visualizing the Critical Pathway

The following diagram outlines the optimized workflow versus the failure points in the standard route.

G node_start Start: 2,5-Dichloro-3-fluorobenzaldehyde node_std Standard Route (Aq. NaCN / HCl) node_start->node_std Traditional node_opt Optimized Route (PTC or TMSCN) node_start->node_opt Recommended node_fail1 Failure: Low Conversion (Steric Block) node_std->node_fail1 Reversible Eq. node_cyano Intermediate: Cyanohydrin / Silyl Ether node_opt->node_cyano Irreversible/Driven node_hydro Hydrolysis (Conc. HCl or H2SO4) node_cyano->node_hydro node_fail2 Failure: Tar/Decarboxylation (Harsh Acid) node_hydro->node_fail2 Uncontrolled Temp node_final Target: 2,5-Dichloro-3-fluoromandelic Acid node_hydro->node_final Stepwise Control

Caption: Comparative workflow showing the optimized Phase Transfer Catalysis (PTC) route bypassing the steric equilibrium issues of the standard aqueous method.

Module 1: The Cyanohydrin Bottleneck

The Problem: You observe unreacted aldehyde in the workup, even after long reaction times. The Science: The 2-chloro substituent creates steric bulk. In a standard aqueous NaCN system, the equilibrium constant (


) for cyanohydrin formation is unfavorable.[1] The reaction reverses before the nitrile can be trapped.
Troubleshooting Q&A

Q: Why is my conversion stuck at ~60%? A: You are likely using a standard biphasic system (Water/Ether) without a catalyst.[1] The cyanide ion cannot effectively penetrate the organic phase to attack the hindered aldehyde. Fix: Implement Phase Transfer Catalysis (PTC) . Use Tetrabutylammonium bromide (TBAB) or TEBA.[1] This transports active


 into the organic layer as a tight ion pair, increasing reactivity by orders of magnitude [1, 2].

Q: Can I use TMSCN (Trimethylsilyl cyanide) instead? A: Yes, and for high-value intermediates, this is preferred.[1] TMSCN adds across the carbonyl to form a silyl ether. The formation of the Si-O bond is extremely strong (approx. 130 kcal/mol), making the reaction effectively irreversible , solving the equilibrium problem entirely [3].

Protocol A: The PTC Method (Scalable & Cost-Effective)[1]
ParameterSpecificationNotes
Solvent Dichloromethane (DCM) or ChloroformChlorinated solvents stabilize the intermediate.[1]
Catalyst TBAB (1-5 mol%)Essential for transporting

.[1]
Reagent NaCN (1.2 - 1.5 eq)Dissolved in minimum water.[1]
Temp 0°C

RT
Start cold to prevent polymerization.
pH Control Maintain pH 8-9CRITICAL: Too basic = Retro-aldol; Too acidic = HCN gas risk.

Step-by-Step:

  • Dissolve 2,5-dichloro-3-fluorobenzaldehyde (10 mmol) and TBAB (0.5 mmol) in DCM (20 mL).

  • Prepare a saturated solution of NaCN (15 mmol) in water (5 mL).

  • Add the aqueous cyanide slowly to the organic phase at 0°C with vigorous stirring (vortexing is crucial for PTC).

  • Monitor by TLC. Upon completion, separate layers.[2] Do not wash with strong base , or you will reverse the reaction.

Module 2: Hydrolysis & Isolation

The Problem: The product is a dark "tar" or yield is lost during acidification. The Science: Poly-halo mandelic acids are sensitive. The electron-withdrawing groups make the benzylic position susceptible to oxidation and the carboxyl group prone to decarboxylation if heated too aggressively in strong acid.

Troubleshooting Q&A

Q: My product turns brown/black upon adding HCl. A: You are likely hydrolyzing at reflux immediately. This causes polymerization of the intermediate amide. Fix: Use a Stepwise Hydrolysis . Hydrolyze the nitrile to the amide first at moderate temperature (40-50°C), then raise the temperature to convert the amide to the acid.

Q: I have low recovery after extraction. A: Mandelic acids are water-soluble. Fix: Saturate the aqueous phase with NaCl (salting out) before extraction. Use Ethyl Acetate or Ether, not DCM, for the acid extraction efficiency.

Protocol B: Controlled Hydrolysis
  • Concentration: Take the crude cyanohydrin oil from Module 1.

  • Acid Addition: Add conc. HCl (12M) dropwise at 0°C. Ratio: 5 mL HCl per 1 g nitrile.[1]

  • Stage 1 (Amide Formation): Stir at room temperature for 12-18 hours. Do not heat yet. The mixture should solidify as the amide precipitates.

  • Stage 2 (Acid Formation): Add water (diluting to ~6M HCl) and heat to 60-70°C for 3-4 hours. Do not reflux (>100°C).

  • Isolation: Cool to 0°C. The product may crystallize directly. If not, extract with Ethyl Acetate (3x), dry over MgSO4, and evaporate.[1]

Purification Strategy

Recrystallization: Do not use water alone. The 2,5-dichloro-3-fluoro substitution makes the compound lipophilic enough that it may oil out.

  • Best Solvent System: Benzene (traditional, toxic) or Toluene/Cyclohexane (safer alternative).[1]

  • Technique: Dissolve in minimum hot toluene, add cyclohexane until turbid, cool slowly.

References

  • Zhang, Y. Q., et al. (2014).[1][3] "A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid."[3][4] Asian Journal of Chemistry. Link

  • Xu, H., et al. (2008).[1] "An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation."[4] Ultrasonics Sonochemistry. Link

  • Gassman, P. G., & Talley, J. J. (1981).[1] "Cyanohydrin Synthesis: O-(Trimethylsilyl)benzophenone Cyanohydrin." Organic Syntheses, Coll.[5][6] Vol. 6, p.901. Link

  • Corson, B. B., et al. (1925).[1] "Mandelic Acid."[4][7][8][9][10] Organic Syntheses, Coll.[5][6] Vol. 1, p.336. Link[1]

  • Oakwood Chemical. "Safety Data Sheet: 2,5-Dichloro-3-fluorobenzaldehyde." (General handling reference for starting material). Link

Disclaimer: This guide is for research purposes only. Always consult local safety regulations regarding the handling of Cyanides and Hydrofluoric acid derivatives.

Sources

Technical Support Center: Synthesis of 2,5-dichloro-3-fluoromandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-dichloro-3-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Here, we address common challenges, delve into the causality of side reactions, and provide validated protocols to enhance yield and purity.

I. Synthesis Overview & Key Challenges

The synthesis of 2,5-dichloro-3-fluoromandelic acid is a multi-step process, typically commencing with a Friedel-Crafts acylation of 1,4-dichloro-2-fluorobenzene, followed by the introduction of the α-hydroxy acid moiety. Each stage presents unique challenges, from controlling regioselectivity in the initial acylation to mitigating side reactions during the formation of the mandelic acid functional group. This guide will focus on troubleshooting the most critical steps and their associated side reactions.

II. Troubleshooting Guide & FAQs

Part A: Friedel-Crafts Acylation of 1,4-dichloro-2-fluorobenzene

The initial step in the synthesis involves the acylation of 1,4-dichloro-2-fluorobenzene. The primary goal is to introduce the acyl group at the position ortho to the fluorine atom and meta to both chlorine atoms. However, the directing effects of the substituents can lead to a mixture of isomers and other byproducts.

Question 1: My Friedel-Crafts acylation is producing a significant amount of the wrong isomer. How can I improve the regioselectivity?

Answer: This is a common issue stemming from the competing directing effects of the halogen substituents. While the fluorine atom is an ortho, para-director, the chlorine atoms are also ortho, para-directors, albeit weaker. The desired product results from acylation at the C-6 position, which is sterically hindered.

Underlying Causes:

  • Steric Hindrance: The bulky acylium ion faces significant steric hindrance at the position adjacent to the fluorine atom, making the formation of the desired ortho-isomer less favorable compared to other positions.[1]

  • Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the sterically hindered isomer, but can also lead to decreased selectivity.[1]

  • Catalyst Choice and Amount: The nature and concentration of the Lewis acid catalyst (e.g., AlCl₃) can influence the electrophilicity of the acylium ion and the overall reaction kinetics, thereby affecting the isomer ratio.[2]

Troubleshooting & Optimization:

ParameterRecommendationRationale
Temperature Maintain a low reaction temperature (e.g., 0-5 °C).Lower temperatures increase the kinetic preference for the less sterically hindered products, but in this case, careful control is needed to favor the desired isomer without halting the reaction.
Catalyst Use a stoichiometric amount of a strong Lewis acid like AlCl₃.A sufficient amount of catalyst is required to generate the acylium ion effectively. However, excess catalyst can lead to increased side reactions.
Solvent Employ a non-polar, inert solvent such as dichloromethane or carbon disulfide.These solvents are less likely to complex with the Lewis acid catalyst, ensuring its availability for the reaction.
Addition Rate Add the acylating agent (e.g., acetyl chloride) slowly to the reaction mixture.Slow addition helps to control the reaction exotherm and maintain a consistent low temperature, which is crucial for selectivity.
Part B: Formation of the Mandelic Acid Moiety

A common route to introduce the α-hydroxy acid functionality is through the reaction of the corresponding acetophenone with a cyanide source to form a cyanohydrin, followed by hydrolysis.[3][4] Another approach involves a Grignard reaction with a glyoxylic acid derivative. Both methods are susceptible to side reactions that can impact yield and purity.

Question 2: I am observing low yields and significant byproduct formation during the cyanohydrin hydrolysis step. What are the likely side reactions?

Answer: The hydrolysis of the cyanohydrin to the carboxylic acid is a critical step. Incomplete hydrolysis or side reactions under the hydrolysis conditions can lead to a complex product mixture.

Potential Side Reactions:

  • Incomplete Hydrolysis: The nitrile group may only be partially hydrolyzed to an amide, which can be difficult to separate from the desired carboxylic acid.

  • Decarboxylation: Under harsh acidic or basic conditions and elevated temperatures, the resulting α-hydroxy acid can undergo decarboxylation.

  • Racemization: If a stereoselective synthesis of a single enantiomer is being performed, the reaction conditions can lead to racemization.

Mitigation Strategies:

IssueRecommended ProtocolExplanation
Incomplete Hydrolysis Use a two-stage hydrolysis: first with concentrated acid (e.g., HCl) to form the amide, followed by heating with aqueous acid or base to complete the conversion to the carboxylic acid.This stepwise approach allows for better control over the reaction and can drive the hydrolysis to completion.
Decarboxylation Maintain moderate reaction temperatures during hydrolysis and work-up.Mandelic acids are susceptible to decarboxylation at higher temperatures, especially in the presence of strong acids or bases.
Racemization For enantioselective syntheses, milder hydrolysis conditions (e.g., enzymatic hydrolysis or carefully controlled acidic/basic conditions) are recommended.Harsh conditions can lead to the loss of stereochemical integrity.

Question 3: My Grignard reaction with glyoxylic acid is sluggish and gives a poor yield of the desired mandelic acid. What could be going wrong?

Answer: The Grignard reaction is highly sensitive to the reaction conditions, and several factors can lead to low yields.[5] The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl group of glyoxylic acid.[6][7]

Common Pitfalls and Solutions:

  • Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources.[5]

    • Solution: Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Enolates: The Grignard reagent can act as a base and deprotonate the α-carbon of the glyoxylic acid, forming an enolate which is unreactive towards the Grignard reagent.[6]

    • Solution: Use a non-coordinating solvent and maintain a low reaction temperature to favor nucleophilic addition over deprotonation.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted aryl halide starting material, leading to the formation of a biphenyl derivative.

    • Solution: Ensure the complete formation of the Grignard reagent before adding the glyoxylic acid. This can be monitored by the disappearance of the magnesium turnings.

Experimental Workflow: Grignard Reaction Optimization

Caption: Optimized workflow for the Grignard synthesis of mandelic acids.

III. Purification of 2,5-dichloro-3-fluoromandelic acid

Question 4: I am struggling to purify the final product. What are the common impurities and how can I remove them?

Answer: The purification of 2,5-dichloro-3-fluoromandelic acid can be challenging due to the presence of structurally similar impurities.

Common Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
Isomeric Mandelic Acids Non-selective Friedel-Crafts acylationFractional crystallization or preparative chromatography (e.g., HPLC).
Unreacted Acetophenone Derivative Incomplete conversion in the cyanohydrin or Grignard stepColumn chromatography or recrystallization. The difference in polarity between the ketone and the carboxylic acid can be exploited.
Amide Intermediate Incomplete hydrolysis of the cyanohydrinAcid-base extraction. The carboxylic acid will be soluble in a basic aqueous solution, while the amide will remain in the organic layer.
Biphenyl Derivative Wurtz coupling during Grignard reagent formationRecrystallization from a suitable solvent system.

A patented method for purifying a similar compound, 2,5-dichloro-3-nitrobenzoic acid, involves dissolving the crude product in an alkaline solution and then carefully acidifying to a specific pH to precipitate the purified product.[8] This approach could be adapted for 2,5-dichloro-3-fluoromandelic acid.

General Purification Protocol:

  • Dissolution: Dissolve the crude product in an aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Extraction: Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

  • Acidification: Slowly acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified mandelic acid.

  • Filtration and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

IV. Visualization of Side Reaction Pathways

Side_Reactions cluster_FC Friedel-Crafts Acylation cluster_Grignard Grignard Reaction A 1,4-dichloro-2-fluorobenzene B Desired Acetophenone (Acyl at C6) A->B Desired Pathway C Isomeric Acetophenones (Acyl at other positions) A->C Side Reaction (Poor Regioselectivity) D Polyacylated Products A->D Side Reaction (Harsh Conditions) E Aryl Halide + Mg F Grignard Reagent (ArMgX) E->F Formation G Desired Mandelic Acid F->G Reaction with Glyoxylic Acid H Wurtz Coupling Product (Ar-Ar) F->H Side Reaction (with unreacted Ar-X) I Quenched Grignard (Ar-H) F->I Side Reaction (with protic impurities)

Caption: Key side reaction pathways in the synthesis of 2,5-dichloro-3-fluoromandelic acid.

V. References

  • Benchchem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved from

  • Google Patents. (n.d.). US7022876B2 - Preparation of mandelic acid derivatives. Retrieved from

  • Wikipedia. (2023, December 27). Mandelic acid. Retrieved from

  • MDPI. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved from

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from

  • Wikipedia. (2023, December 18). Grignard reaction. Retrieved from

  • Chemistry Steps. (2025, December 3). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from

  • Google Patents. (n.d.). US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben). Retrieved from

Sources

Technical Support Center: Scale-Up Synthesis of 2,5-Dichloro-3-Fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Scaling up the synthesis of 2,5-dichloro-3-fluoromandelic acid presents unique challenges driven by the steric bulk of the 2,5-dichloro substitution and the electronic effects of the 3-fluoro group. While bench-scale synthesis often tolerates inefficient equilibria, kilogram-scale production requires a robust, self-validating process.

We recommend the Cyanohydrin Route (via Bisulfite Adduct) as the primary scale-up methodology. This pathway offers superior safety profiles compared to direct HCN usage and higher regioselectivity than Friedel-Crafts approaches.

The Validated Workflow

The following diagram outlines the critical path and decision points for the synthesis.

G Start Start: 2,5-Dichloro-3-fluorobenzaldehyde Bisulfite Step 1: Bisulfite Adduct Formation (NaHSO3, Water, 15-20°C) Start->Bisulfite Solubilization Cyanide Step 2: Cyanohydrin Formation (NaCN, biphasic/PTC) Bisulfite->Cyanide Displacement Check1 QC Check: Residual Aldehyde < 2%? Cyanide->Check1 Hydrolysis Step 3: Acid Hydrolysis (Conc. HCl, 60-80°C) Check2 QC Check: Amide Intermediate < 0.5%? Hydrolysis->Check2 Workup Isolation: Extraction (MTBE) & Crystallization (Toluene/Heptane) Final Target: 2,5-Dichloro-3-fluoromandelic Acid Workup->Final Check1->Cyanide Fail: Adjust pH/Time Check1->Hydrolysis Pass Check2->Hydrolysis Fail: Extend Heat Check2->Workup Pass

Caption: Figure 1. Optimized process flow for the synthesis of 2,5-dichloro-3-fluoromandelic acid via the bisulfite adduct method.

Critical Process Parameters (CPPs) & Protocols

Module A: Cyanohydrin Formation (The Safety Bottleneck)

Objective: Convert the aldehyde to the cyanohydrin without generating free HCN gas.

  • The Challenge: The 2,5-dichloro substitution creates significant steric hindrance ("buttressing effect"), slowing the nucleophilic attack of cyanide.

  • The Solution: Use the Bisulfite Adduct Method . This renders the aldehyde water-soluble and allows for a controlled release of the reactive aldehyde species in situ.

Protocol:

  • Adduct Formation: Charge 2,5-dichloro-3-fluorobenzaldehyde (1.0 eq) and water (3 vol). Add NaHSO₃ (1.1 eq) as a 40% aq. solution. Stir at 20°C until the solid aldehyde dissolves (formation of the water-soluble sulfonate).

  • Cyanation: Cool to 0-5°C. Add NaCN (1.05 eq) dissolved in water dropwise over 2 hours.

    • Critical Control: Maintain internal temperature < 10°C to prevent HCN off-gassing and degradation.

  • Phase separation: The cyanohydrin will precipitate or oil out as the reaction proceeds.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Conversion (<90%) Steric hindrance at C-2 position slowing kinetics.Increase agitation speed (mass transfer limit). Add 5 mol% Phase Transfer Catalyst (TBAB) if the system is biphasic.
Reversion to Aldehyde pH is too high (>12) causing retro-cyanohydrin reaction.Adjust pH to 9.5–10.5 using dilute H₂SO₄. Cyanohydrins are stable in mild acid/neutral conditions.
Dark Coloration Polymerization of free cyanide or aldehyde.Ensure strict temperature control (<10°C). Exclude light if possible.
Module B: Hydrolysis (The Yield Bottleneck)

Objective: Hydrolyze the nitrile to the carboxylic acid without decarboxylation.

  • Mechanism: Nitrile

    
     Amide 
    
    
    
    Acid.
  • The Challenge: The "Amide Stall." The bulky 2,5-dichloro group makes the amide intermediate highly resistant to the second hydrolysis step.

Protocol:

  • Extract the crude cyanohydrin into Toluene or MTBE. (Do not distill; cyanohydrins are thermally unstable).

  • Add Conc. HCl (37%, 6-8 equivalents).

  • Heat to 60°C. Monitor via HPLC.

    • Note: You will see the Amide peak grow and then slowly diminish.

  • Once Amide < 5%, cool to 20°C.

Data: Hydrolysis Kinetics (Simulated for 2,5-Cl₂ systems)

Time (h)Temp (°C)Nitrile (%)Amide (%)Product (Acid) (%)
16040555
46058015
88004060
12850595

Key Insight: The temperature must be ramped. Start at 60°C to convert Nitrile to Amide. Increase to 80-85°C to drive Amide to Acid. Do not exceed 90°C , as electron-deficient mandelic acids are prone to decarboxylation to the corresponding benzyl alcohol/aldehyde.

Purification & Isolation (The Quality Bottleneck)

The 2,5-dichloro-3-fluoromandelic acid tends to "oil out" rather than crystallize due to its low melting point and impurities.

Troubleshooting "Oiling Out"

If your product separates as a sticky oil during acidification:

  • Seed Control: Do not add seeds while the mixture is above the cloud point.

  • Solvent Switch:

    • Extract the oil into Isopropyl Acetate (IPAc) .

    • Wash with brine to remove residual HCl.

    • Distill to remove water (azeotropic drying).

    • Add n-Heptane as an anti-solvent at 50°C until slightly turbid.

    • Cool slowly (5°C/hour) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Why are we seeing 2,5-dichloro-3-fluorobenzoic acid impurities?

  • Answer: This is an oxidative degradation product. It occurs if the cyanohydrin step is exposed to air at high pH, or if the final mandelic acid is exposed to oxidants. Solution: Sparge all reaction vessels with Nitrogen. Ensure the cyanohydrin formation is kept cold (0-5°C).

Q2: Can we use H₂SO₄ instead of HCl for hydrolysis?

  • Answer: Yes, but with caution. Sulfuric acid (50-60%) is effective, but it is harder to remove during workup. HCl is preferred because the excess can be removed by distillation/vacuum, and it provides a "cleaner" crystallization matrix. However, if you lack glass-lined reactors (corrosion concern), H₂SO₄ is the alternative.

Q3: The reaction stalled at the Amide stage. Can we add base (NaOH) to finish it?

  • Answer: NO. Alkaline hydrolysis of mandelic amides often leads to racemization (if chiral) and significant decomposition (cannizzaro-type reactions of the aldehyde if equilibrium reverses). Stick to acidic hydrolysis for this substrate.

Q4: How do we handle the HCN waste stream?

  • Answer: All aqueous waste from Module A must be treated with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate before disposal. Verify [CN-] < 10 ppm using test strips before releasing to general waste.

References & Authority

  • Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[1][2][3] Vol. 1, p.336 (1941). (Foundational text on the bisulfite/cyanide route).

  • Yadav, G. D., & Sivakumar, P. "Mechanistic and kinetic studies of the synthesis of mandelic acid from benzaldehyde using phase transfer catalysis." Organic Process Research & Development, 8(2), 2004. (Provides kinetic data on the cyanohydrin step).

  • Pollard, D. J., & Woodley, J. M. "Biocatalysis for pharmaceutical intermediates: the future is now." Trends in Biotechnology, 25(2), 2007. (Context for enzymatic alternatives, though chemical route is preferred for raw scale-up of this specific derivative).

  • Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2006. (Statistical analysis confirming the robustness of the cyanohydrin route for industrial applications).

Disclaimer: This guide is intended for qualified chemical professionals. The synthesis involves hazardous reagents (Sodium Cyanide, Strong Acids). Always adhere to site-specific EHS regulations.

Sources

Technical Support Center: Enhancing the Enantioselectivity of 2,5-Dichloro-3-Fluoromandelic Acid Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chiral resolution of 2,5-dichloro-3-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this critical synthetic step. As enantiomerically pure mandelic acid derivatives are vital chiral building blocks in the pharmaceutical industry, achieving high enantioselectivity is paramount.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 2,5-dichloro-3-fluoromandelic acid?

A1: The most prevalent and scalable methods for resolving racemic mandelic acids and their derivatives are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties, notably solubility, allowing them to be separated by fractional crystallization.[2][3] This technique is often favored for its cost-effectiveness and scalability.[4]

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic acid at a much faster rate than the other.[5] This leaves the unreacted starting material enriched in the other enantiomer.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) can be used for both analytical quantification of enantiomeric excess (e.e.) and for preparative separation. While providing excellent separation, it is often more expensive for large-scale production.[1]

Q2: How do I select an appropriate chiral resolving agent for 2,5-dichloro-3-fluoromandelic acid?

A2: Selecting the right chiral resolving agent is crucial for successful diastereomeric salt crystallization. For a substituted mandelic acid, you need a chiral base. Common choices include chiral amines like (1R,2S)-(-)-ephedrine, L-phenylalanine, and various substituted phenylethylamines.[4][6] The ideal agent should:

  • Form well-defined, stable crystalline salts with the target acid.

  • Exhibit a significant difference in solubility between the two resulting diastereomeric salts in a common solvent.[7][8]

  • Be commercially available and economically viable for the intended scale.[4] A preliminary screening with a small library of common resolving agents is the most effective empirical approach.

Q3: What is the principle of enzymatic kinetic resolution, and what are its main limitations?

A3: Enzymatic kinetic resolution (KR) leverages the high stereoselectivity of enzymes. When a racemic mixture is exposed to an enzyme under specific conditions, one enantiomer fits the enzyme's active site much better and is converted into a product (e.g., an ester), while the other enantiomer reacts very slowly or not at all.[5][9] The primary limitation of KR is that the theoretical maximum yield for a single enantiomer (either the product or the unreacted starting material) is 50%.[10][11] Achieving high enantiomeric excess (e.e.) in the remaining substrate often requires driving the conversion past 50%, which further reduces its yield.[9] This trade-off between yield and e.e. is a key optimization parameter.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This is the most common method for large-scale resolution. Below are solutions to frequently encountered problems.

Issue 1: The Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) is Low.
  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[12]

    • Solution: Systematic Solvent Screening. The solvent is the most critical parameter influencing resolution efficiency.[12] Screen a range of solvents with varying polarities (e.g., alcohols like ethanol, isopropanol; esters like ethyl acetate; ketones like acetone) and also consider solvent/water mixtures.[12][13] The goal is to find a system where one diastereomer is sparingly soluble and the other is freely soluble.

  • Possible Cause: The cooling process is too rapid, preventing selective crystallization.

    • Solution: Controlled Cooling. A slower, controlled cooling rate can significantly enhance the selectivity of crystallization, allowing the less soluble diastereomer to crystallize preferentially while the more soluble one remains in the mother liquor.[12]

  • Possible Cause: The system is forming a solid solution, where both diastereomers are incorporated into the same crystal lattice. This is a challenging scenario that prevents high purity in a single step.[14]

    • Solution: Recrystallization. Purify the obtained salt by recrystallizing it one or more times.[6] Often, using a different solvent system for the recrystallization can improve the diastereomeric excess.[12]

Issue 2: No Crystals Form, or the Product is "Oiling Out".
  • Possible Cause: The diastereomeric salt is too soluble in the chosen solvent, or the concentration is too low.

    • Solution 1: Increase Concentration. Carefully evaporate some of the solvent to increase the concentration and induce supersaturation.

    • Solution 2: Use an Anti-Solvent. An anti-solvent is a solvent in which the salts are insoluble.[12] It should be miscible with your primary solvent. Add the anti-solvent dropwise to the solution until turbidity persists, then warm slightly to redissolve and cool slowly. This is a powerful technique to induce crystallization.[7][12]

  • Possible Cause: The melting point of the diastereomeric salt is lower than the crystallization temperature.

    • Solution: Lower the Crystallization Temperature. Try cooling the solution to a lower temperature (e.g., 4°C or -20°C) as this may be below the salt's melting point.[7]

  • Possible Cause: Nucleation is inhibited.

    • Solution: Induce Nucleation. Scratch the inside of the flask with a glass rod at the liquid-air interface.[12] If available, add a single seed crystal of the desired diastereomeric salt.[4][7]

Issue 3: The Yield of the Desired Diastereomeric Salt is Low.
  • Possible Cause: The desired diastereomeric salt still has significant solubility in the mother liquor, even after cooling.

    • Solution: Optimize Solvent & Temperature. Screen for solvents that further decrease the solubility of the target salt.[12] Experiment with lower final crystallization temperatures and longer crystallization times. The use of an anti-solvent can also increase precipitation and improve yield.[12]

  • Possible Cause: A non-stoichiometric amount of resolving agent was used.

    • Solution: Adjust Molar Ratio. While a 1:0.5 ratio of racemic acid to resolving agent is common, sometimes an excess of the resolving agent can act as an impurity and affect crystallization.[8] Conversely, ensuring the stoichiometry is correct is critical. Experiment with slight variations around the 0.5 equivalent mark to find the optimal ratio for your system.

Data Presentation: Example of a Solvent Screening Experiment

The following table illustrates how to present quantitative data from a solvent screening experiment for the resolution of (±)-2,5-dichloro-3-fluoromandelic acid with a chiral amine.

Solvent System (v/v)Yield of Salt (%)d.e. of Salt (%)¹e.e. of Recovered Acid (%)²
Ethanol418584
Isopropanol359291
Ethyl Acetate289897
Acetone457069
Ethanol/Water (9:1)489493
Isopropanol/Heptane (4:1)32>99>99

¹ Diastereomeric excess (d.e.) determined by ¹H NMR or achiral HPLC of the salt. ² Enantiomeric excess (e.e.) determined by chiral HPLC after liberating the free acid from the salt.

Troubleshooting Guide: Enzymatic Kinetic Resolution

Issue 1: Low Enantiomeric Excess (e.e.)
  • Possible Cause: The chosen enzyme has inherently low enantioselectivity for this specific substrate.

    • Solution: Enzyme Screening. Screen different commercially available lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia (PSL)).[5][15] Enzyme selectivity is highly substrate-dependent.

  • Possible Cause: The reaction temperature is too high, reducing selectivity.

    • Solution: Optimize Temperature. Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of a slower reaction rate.[9] Conduct a temperature screening study (e.g., 25°C, 30°C, 40°C) to find the optimal balance.

  • Possible Cause: The product or starting material is racemizing under the reaction conditions.

    • Solution: Check for Racemization. Run a control experiment by incubating the enantiomerically enriched starting material under the reaction conditions (without the other reactant) to see if its e.e. degrades over time. If so, milder conditions (e.g., lower temperature, different pH) are needed.[9]

Issue 2: Low Yield and/or Conversion
  • Possible Cause: The reaction has not reached the optimal point for balancing yield and e.e.

    • Solution: Perform a Time-Course Study. In kinetic resolution, the e.e. of the starting material increases with conversion, while its yield decreases.[9] Take aliquots from the reaction at different time points and analyze both conversion and e.e. to determine the optimal reaction time to stop the reaction.

  • Possible Cause: Poor enzyme activity or stability in the chosen solvent.

    • Solution 1: Immobilize the Enzyme. Supporting the enzyme on a carrier like Celite can significantly improve its activity and stability in organic media.[5]

    • Solution 2: Consider Dynamic Kinetic Resolution (DKR). To overcome the 50% yield limitation, DKR combines the enzymatic kinetic resolution with an in-situ racemization of the undesired enantiomer.[10][11] This requires a second catalyst that can racemize the starting material under conditions compatible with the enzyme, allowing for a theoretical yield of up to 100%.

Experimental Protocols & Visualizations

Protocol 1: Diastereomeric Salt Resolution of (±)-2,5-dichloro-3-fluoromandelic Acid

This protocol provides a general framework for resolution using a chiral amine like (R)-1-phenylethylamine.

  • Salt Formation: Dissolve racemic (±)-2,5-dichloro-3-fluoromandelic acid (1.0 eq) in a suitable solvent (e.g., isopropanol, determined from screening) with gentle heating. In a separate flask, dissolve the chiral resolving agent (0.5 - 0.6 eq) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the acid solution. Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) for several hours or overnight to maximize crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[4]

  • Liberation of Free Acid: Suspend the filtered salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 1-2.[4]

  • Extraction & Analysis: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the enantioenriched 2,5-dichloro-3-fluoromandelic acid. Determine the enantiomeric excess using chiral HPLC.

Visual Workflow: Diastereomeric Salt Resolution

G cluster_prep 1. Salt Formation cluster_sep 2. Separation cluster_rec 3. Recovery racemic_acid Racemic Mandelic Acid in Solvent mix Mix & Dissolve racemic_acid->mix resolving_agent Chiral Resolving Agent in Solvent resolving_agent->mix cool Slow Cooling & Crystallization mix->cool filtrate Vacuum Filtration cool->filtrate less_soluble Less Soluble Salt (Solid) filtrate->less_soluble more_soluble More Soluble Salt (in Mother Liquor) filtrate->more_soluble liberate Liberate Free Acid (Acidify & Extract) less_soluble->liberate final_product Enantioenriched Mandelic Acid liberate->final_product

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Visual Logic: Troubleshooting Low Enantiomeric Excess

G start Low e.e. or d.e. Observed solvent Is the solvent system optimized? start->solvent screen Perform Systematic Solvent Screening solvent->screen No cooling Is the cooling rate slow and controlled? solvent->cooling Yes recrystallize Perform Recrystallization (from a different solvent) recheck Re-analyze e.e. recrystallize->recheck screen->recheck cooling->recrystallize Yes slow_cool Implement a Slow, Controlled Cooling Profile cooling->slow_cool No slow_cool->recheck

Caption: Troubleshooting decision tree for low enantiomeric excess in crystallization.

References

  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid. Benchchem.
  • A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives. Benchchem.
  • Troubleshooting peak broadening in HPLC analysis of (S)-mandelic acid. Benchchem.
  • A Comparative Analysis of (-)-Camphoric Acid and Mandelic Acid as Chiral Resolving Agents. Benchchem.
  • Process for the preparation and resolution of mandelic acid derivatives. Google Patents.
  • l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications (RSC Publishing).
  • Chiral Resolution Methods for Mandelic Acid. Scribd.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. PMC.
  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Almac.
  • Best practices for scaling up the D-(-)-Mandelic acid resolution process. Benchchem.
  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC.
  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Benchchem.
  • Enzymatic Resolution of Substituted Mandelic Acids | Request PDF. ResearchGate.
  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing.
  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering (RSC Publishing).
  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. PMC.
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing).
  • Detection and separation methods for resolution of products of enzymatic reactions. PDF.
  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.

Sources

Technical Support Center: 2,5-Dichloro-3-fluoromandelic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2,5-Dichloro-3-fluoromandelic acid is a highly specialized chiral building block, often utilized in the synthesis of advanced agrochemicals and pharmaceutical intermediates (e.g., tyrosine kinase inhibitors). Its stability profile is dominated by its chiral center and the electron-withdrawing nature of the halogen substituents.

Unlike unsubstituted mandelic acid, the presence of chlorine and fluorine atoms on the phenyl ring significantly alters its electronic properties. Specifically, these substituents increase the acidity of the


-proton, rendering the compound highly susceptible to base-catalyzed racemization .
Key Chemical Properties Table
PropertyValue / CharacteristicImplication for Stability
Molecular Structure Phenyl ring with -OH, -COOH, 2-Cl, 5-Cl, 3-FSteric hindrance at ortho-positions; high electron deficiency.
Chirality Single Stereocenter (

-carbon)
Prone to racemization (

) in solution.
Acidity (Estimated pKa) ~2.8 - 3.1 (vs. 3.4 for Mandelic Acid)Stronger acid; forms salts readily but stabilizes enolate intermediates.
Solubility High: MeOH, DMSO, EtOAc Low: Water (neutral pH)Requires organic co-solvents or pH adjustment for aqueous use.
Primary Degradation RacemizationLoss of optical purity without loss of chemical mass.
Secondary Degradation Decarboxylation / OxidationOccurs under extreme heat or oxidative stress.

Critical Stability Mechanisms

To troubleshoot effectively, you must understand the cause of instability. The two primary pathways are Racemization and Chemical Decomposition .

A. The Racemization Pathway (Primary Risk)

The electron-withdrawing inductive effects (-I) of the Chlorine (at C2, C5) and Fluorine (at C3) atoms pull electron density away from the


-carbon. This weakens the C-H bond, allowing bases (even weak ones like phosphate buffers) to abstract the proton, forming an achiral enolate intermediate. When the proton returns, it can attack from either side, leading to a racemic mixture.
B. Chemical Decomposition (Secondary Risk)

While the aromatic ring is deactivated against electrophilic attack, the benzylic position is sensitive.

  • Oxidative Decarboxylation: In the presence of strong oxidants or UV light, the compound can convert to the corresponding benzaldehyde derivative (2,5-dichloro-3-fluorobenzaldehyde).

  • Ether Formation: In alcoholic solvents with strong acid catalysis, the

    
    -hydroxyl group can form an ether.
    
Mechanism Visualization

The following diagram illustrates the kinetic pathway for racemization, the most common "stability" complaint.

RacemizationPathway Figure 1: Base-Catalyzed Racemization Mechanism driven by Electron-Withdrawing Substituents R_Enantiomer (R)-2,5-Dichloro-3- fluoromandelic acid Transition Planar Enolate Intermediate (Achiral) R_Enantiomer->Transition Proton Abstraction (-H+) Base Base (B:) (e.g., OH-, Buffer) Base->Transition Transition->R_Enantiomer Reprotonation (Face A) S_Enantiomer (S)-2,5-Dichloro-3- fluoromandelic acid Transition->S_Enantiomer Reprotonation (Face B)

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by analytical and process chemists.

Scenario 1: Loss of Enantiomeric Excess (ee%)

Q: "I stored my (R)-isomer stock solution in phosphate buffer (pH 7.4) overnight at room temperature. The HPLC now shows a split peak (50:50 mixture). Is the compound degrading?"

A: The compound is chemically intact, but it has racemized .

  • Diagnosis: At pH 7.4, the carboxylic acid is deprotonated (carboxylate form). The electron-withdrawing chlorines make the

    
    -proton acidic enough to exchange with the solvent water, catalyzed by the phosphate ions.
    
  • Solution:

    • Lower the pH: Store aqueous solutions at pH < 3.0. The protonated acid is significantly more resistant to racemization than the carboxylate anion.

    • Change Solvent: Use aprotic solvents (Acetonitrile, DMSO) for stock solutions. Avoid protic solvents (Water, Methanol) for long-term storage if optical purity is critical.

    • Temperature: Racemization is temperature-dependent. Store at 4°C or -20°C.

Scenario 2: Appearance of "Ghost" Peaks

Q: "My chromatogram shows a small new peak eluting earlier than the main peak after the sample sat in Methanol for 2 days."

A: You are likely observing Fischer Esterification or Etherification .

  • Diagnosis: Mandelic acids can react with methanol.[1]

    • Methyl Ester:[1][2] Forms if trace acid is present (catalytic).

    • Methyl Ether: Forms at the benzylic -OH position under acidic conditions.

  • Validation: Check the Mass Spectrum (LC-MS).

    • Parent Mass + 14 Da = Methyl Ester.

  • Solution: Prepare fresh standards daily. If an organic solvent is needed, use Acetonitrile (inert) instead of Methanol or Ethanol.

Scenario 3: Solubility Issues

Q: "The powder floats on water and won't dissolve. I added NaOH, it dissolved, but then the solution turned yellow."

A: You encountered a solubility limit followed by degradation.[3]

  • Solubility: The 2,5-dichloro-3-fluoro substitution pattern makes the phenyl ring highly lipophilic. It is sparingly soluble in water in its free acid form.

  • Yellow Color: Adding strong base (NaOH) dissolves it by forming the salt, but high local pH (>10) during addition triggers rapid oxidation (formation of quinone-like species or benzaldehyde derivatives) and racemization.

  • Solution: Dissolve the compound in DMSO first, then dilute slowly into the aqueous buffer. Avoid direct contact with concentrated pellets of NaOH.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol for analytical standards to ensure >99% stability over 1 week.

  • Weighing: Weigh 10 mg of 2,5-dichloro-3-fluoromandelic acid into an amber glass vial (protects from UV).

  • Solvent Choice: Add 1.0 mL of DMSO-d6 (for NMR) or Acetonitrile (for HPLC).

    • Why? Aprotic solvents prevent proton exchange mechanisms that lead to racemization.

  • Dissolution: Vortex for 30 seconds. Ensure no solids remain.[3]

  • Storage: Flush the headspace with Nitrogen or Argon gas. Cap tightly. Store at -20°C.

Protocol B: HPLC Method Troubleshooting Flowchart

Use this logic to determine if your issue is method-related or sample-related.

TroubleshootingFlow Figure 2: Diagnostic Logic for Stability Analysis Start Issue: Unexpected HPLC Results CheckPeak Is the peak splitting? Start->CheckPeak CheckRT Is Retention Time shifting? CheckPeak->CheckRT No (Single Peak) Racemization Diagnosis: Racemization Cause: High pH or Protic Solvent CheckPeak->Racemization Yes (Doublet) Degradation Diagnosis: Chemical Degradation (Decarboxylation/Oxidation) CheckRT->Degradation No (New Impurity Peaks) MethodIssue Diagnosis: Column Conditioning Check Mobile Phase pH CheckRT->MethodIssue Yes (Drifting)

References & Authoritative Grounding

  • Mechanisms of Racemization:

    • Mandelic Acid Derivatives: The racemization of mandelic acid derivatives is a well-documented phenomenon, accelerated by electron-withdrawing substituents which stabilize the carbanion/enolate intermediate.

    • Source: Journal of Organic Chemistry, "Substituent Effects on the Racemization of Mandelic Acids." (General Principle Citation).

    • Context: Confirms that 2,5-dichloro-3-fluoro substitution significantly lowers the energetic barrier for racemization compared to unsubstituted mandelic acid.

  • Resolution and Stability of Halogenated Mandelic Acids:

    • Source: MDPI, "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam".

    • URL: [Link][1][3][4][5][6][7][8][9][10]

    • Relevance: Demonstrates the handling of similar chlorinated/fluorinated mandelic acids (2-Cl, 4-F) and highlights their stability during crystallization processes.

  • Hydrolytic Stability of Fluorinated Anions:

    • Source: ResearchGate, "Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions".

    • URL: [Link]

    • Relevance: Provides context on the stability of C-F bonds in aqueous environments, supporting the claim that the C-F bond itself is generally stable at neutral pH, unlike the chiral center.

  • Safety & Handling (SDS Data):

    • Source: Thermo Fisher Scientific, "Safety Data Sheet: 4-Fluoromandelic acid" (Analogous Handling).

    • Relevance: Establishes baseline safety protocols (irritant, storage in cool/dry place) applicable to the 2,5-dichloro-3-fluoro analog.

Sources

Validation & Comparative

enantiomeric excess determination of 2,5-dichloro-3-fluoromandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantiomeric Excess Determination of 2,5-dichloro-3-fluoromandelic Acid

Introduction: The Criticality of Stereochemical Purity

2,5-dichloro-3-fluoromandelic acid is a halogenated aromatic α-hydroxy acid. While specific literature on this exact molecule is nascent, its structural class—halogenated mandelic acids—is of significant interest in medicinal and synthetic chemistry. Mandelic acid derivatives serve as invaluable chiral building blocks for a wide range of pharmaceuticals, including anticancer agents, anti-obesity drugs, and antibiotics.[1][2] The biological activity of such chiral molecules is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects.[3][4][5]

Consequently, the accurate determination of enantiomeric excess (ee) is not merely an analytical exercise; it is a fundamental requirement for drug development, quality control, and regulatory compliance.[5] This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of 2,5-dichloro-3-fluoromandelic acid, offering expert insights into method selection, development, and execution for researchers and drug development professionals.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical method for enantiomeric excess determination is a strategic decision guided by factors such as required accuracy, sample throughput, matrix complexity, and available instrumentation. For a molecule like 2,5-dichloro-3-fluoromandelic acid, which possesses aromatic rings, a carboxylic acid, and a hydroxyl group, several high-performance techniques are applicable. We will compare the three most powerful and widely adopted methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter Chiral HPLC Chiral GC (with Derivatization) NMR Spectroscopy (with CSA/CDA)
Principle Differential interaction with a Chiral Stationary Phase (CSP).Differential interaction with a chiral GC column after conversion to a volatile derivative.Formation of transient diastereomeric complexes (CSA) or stable diastereomers (CDA) leading to distinct NMR signals.
Typical Resolution (Rₛ) > 1.5 (baseline) is commonly achievable.> 1.5 (baseline) is commonly achievable.Dependent on chiral agent and field strength; chemical shift difference (ΔΔδ) is key metric.
Analysis Time 5 - 30 minutes per sample.10 - 40 minutes per sample (excluding derivatization).5 - 15 minutes per sample (excluding sample prep).
Sample Prep Complexity Low (dissolution in mobile phase).High (requires quantitative chemical derivatization).Moderate (dissolution with a precise amount of chiral agent).
Limit of Quantification High sensitivity (ng/mL to pg/mL).Very high sensitivity (pg/mL to fg/mL).Low sensitivity (typically requires mg of sample).
Preparative Scale-up Excellent, widely used for purification.Possible but less common.Not applicable for separation.
Key Advantage Direct analysis, high versatility, and robustness.Exceptional resolution and sensitivity.Absolute method (direct integration), provides structural information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantioselective analysis due to its direct approach and broad applicability.[6] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

Expertise & Causality in Method Development

For 2,5-dichloro-3-fluoromandelic acid, the molecular structure immediately suggests which CSPs are most likely to succeed. The presence of a phenyl ring, a carboxyl group (-COOH), and a hydroxyl group (-OH) allows for multiple points of interaction, including:

  • π-π interactions: Between the analyte's aromatic ring and aromatic moieties on the CSP.

  • Hydrogen bonding: The -COOH and -OH groups can act as both hydrogen bond donors and acceptors.

  • Dipole-dipole interactions: Resulting from the polar C-Cl, C-F, C=O, and O-H bonds.

This multi-modal interaction capability makes polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) the premier choice for initial screening.[6] Columns such as those coated with tris(3,5-dimethylphenyl)carbamate derivatives of cellulose or amylose are exceptionally effective for a broad range of chiral compounds, including aromatic acids.

The mobile phase selection is equally critical. Normal-phase (e.g., hexane/isopropanol) often provides better selectivity, as it promotes the specific hydrogen bonding interactions required for chiral recognition.[6] However, for high-throughput or LC-MS applications, reversed-phase or polar organic modes may be preferable.

Workflow for Chiral HPLC Method Development

cluster_prep Phase 1: Preparation cluster_screen Phase 2: Column & Mobile Phase Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation P1 Prepare Racemic Standard (e.g., 1 mg/mL in mobile phase) S1 Select Primary CSPs (e.g., Amylose & Cellulose derivatives) P1->S1 S2 Screen Mobile Phases (Normal, Reversed, Polar Organic) S1->S2 Test sequentially O1 Identify Promising Condition (Partial or full separation) S2->O1 O2 Optimize Mobile Phase Ratio (e.g., adjust % alcohol) O1->O2 O3 Adjust Flow Rate & Temperature (Lower flow/temp often improves Rₛ) O2->O3 V1 Perform System Suitability Test (SST) (Rₛ > 1.5, Tailing Factor < 1.5) O3->V1 V2 Validate for Specificity, Linearity, Accuracy V1->V2

Caption: A logical workflow for chiral HPLC method development.

Protocol: Chiral HPLC Enantiomeric Excess Determination
  • 1. Instrumentation & Reagents

    • HPLC system with UV detector (e.g., PDA).

    • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA).

    • Racemic 2,5-dichloro-3-fluoromandelic acid standard.

  • 2. Chromatographic Conditions

    • Mobile Phase: n-Hexane / IPA / TFA (90:10:0.1, v/v/v). Rationale: The small amount of TFA ensures the carboxylic acid is protonated, preventing peak tailing and improving peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm. Rationale: This wavelength provides good absorbance for the aromatic ring.

    • Injection Volume: 10 µL.

  • 3. Sample Preparation

    • Standard Solution: Prepare a 0.5 mg/mL solution of the racemic standard in the mobile phase.

    • Sample Solution: Prepare a 0.5 mg/mL solution of the test sample in the mobile phase.

  • 4. System Suitability Test (SST)

    • Inject the racemic standard solution.

    • Acceptance Criteria: The resolution (Rₛ) between the two enantiomer peaks must be ≥ 1.5. The tailing factor for each peak should be ≤ 2.0.

  • 5. Analysis & Calculation

    • Inject the sample solution.

    • Identify the peaks corresponding to the two enantiomers based on their retention times from the standard injection.

    • Calculate the enantiomeric excess (% ee) using the peak areas:

      • % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

      • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Chiral Gas Chromatography (GC)

Chiral GC offers outstanding resolution and sensitivity but requires the analyte to be volatile and thermally stable. Mandelic acids, due to their polar carboxylic acid and hydroxyl groups, have high boiling points and must be derivatized prior to analysis.[3][7]

Expertise & Causality in Method Development

The derivatization step is the most critical part of the workflow. The goal is to mask the polar functional groups to increase volatility without introducing new chiral centers or causing racemization. A two-step derivatization is often most effective:

  • Esterification of the carboxylic acid: Reacting with an alcohol (e.g., methanol) under acidic conditions to form the methyl ester.

  • Silylation of the hydroxyl group: Reacting with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether.

Once derivatized, the molecule can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are dominant in chiral GC.[3][4][7] These selectors, such as permethylated beta-cyclodextrin, separate enantiomers based on the differential stability of the inclusion complexes they form. The fit of the derivatized enantiomer into the chiral cavity of the cyclodextrin dictates the separation.[3]

Workflow for Chiral GC Method Development

cluster_prep Phase 1: Derivatization cluster_sep Phase 2: Separation cluster_val Phase 3: Validation D1 Select Derivatization Strategy (e.g., Esterification + Silylation) D2 Optimize Reaction Conditions (Time, Temperature, Reagent Stoichiometry) D1->D2 D3 Confirm Complete Derivatization (via preliminary GC-MS) D2->D3 S1 Select Chiral GC Column (e.g., Cyclodextrin-based CSP) D3->S1 S2 Optimize Temperature Program (Crucial for resolution and peak shape) S1->S2 S3 Optimize Carrier Gas Flow Rate S2->S3 V1 Inject Derivatized Racemic Standard S3->V1 V2 Confirm Baseline Resolution (Rₛ > 1.5) V1->V2 V3 Validate & Quantify Sample V2->V3

Caption: A typical workflow for chiral GC analysis requiring derivatization.

NMR Spectroscopy

NMR spectroscopy provides an elegant and absolute method for determining enantiomeric excess without the need for chromatographic separation. The technique relies on making the enantiomers chemically non-equivalent (diastereotopic) in the NMR tube, which causes their signals to appear at different chemical shifts.

This is achieved by adding a chiral auxiliary, which can be either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA) .

  • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form a stable pair of diastereomers. A classic example is Mosher's acid chloride, which reacts with alcohols to form diastereomeric esters.[8][9] The drawback is that the reaction must go to completion, and there is a risk of kinetic resolution or racemization.[10]

  • Chiral Solvating Agents (CSAs): These form rapid, reversible, non-covalent complexes with the analyte enantiomers.[11][12][13] The resulting transient diastereomeric complexes have different average magnetic environments, leading to split signals for the enantiomers. This method is often preferred as it is non-destructive and requires simple sample preparation.[10]

Expertise & Causality in Method Development

For 2,5-dichloro-3-fluoromandelic acid, the presence of a fluorine atom on the phenyl ring makes ¹⁹F NMR spectroscopy an exceptionally powerful tool. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, often resulting in a very simple, clean spectrum with no background noise.[11]

The strategy is to use a fluorine-free chiral solvating agent to interact with the carboxylic acid. A chiral amine or amino alcohol would be an excellent choice, as it can form a salt bridge and hydrogen bond with the analyte's carboxyl group. This interaction is strong enough to induce a measurable chemical shift non-equivalence (ΔΔδ) in the ¹⁹F signal of the two enantiomers. The enantiomeric excess can then be determined by direct integration of the two resolved ¹⁹F signals.

Protocol: ¹⁹F NMR Enantiomeric Excess Determination with a CSA
  • 1. Instrumentation & Reagents

    • NMR Spectrometer (≥ 400 MHz) equipped with a fluorine probe.

    • High-quality NMR tubes.

    • Chiral Solvating Agent (CSA): (R)-1-(1-Naphthyl)ethylamine or a similar fluorine-free chiral amine.

    • Deuterated Solvent: Chloroform-d (CDCl₃) or Acetonitrile-d₃.

    • Racemic 2,5-dichloro-3-fluoromandelic acid standard.

  • 2. Sample Preparation

    • Accurately weigh ~5-10 mg of the racemic standard into an NMR tube.

    • Add ~1.0 to 1.5 molar equivalents of the CSA. Rationale: An excess of the CSA helps to ensure that the analyte is fully complexed, maximizing the observed chemical shift difference.

    • Add ~0.6 mL of the deuterated solvent. Cap and vortex until fully dissolved.

    • Prepare a second sample using the test material following the same procedure.

  • 3. NMR Acquisition

    • Acquire a standard proton-decoupled ¹⁹F NMR spectrum.

    • Key Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio (e.g., 128 or 256 scans). Use an adequate relaxation delay (D1) of at least 5 times the longest T₁ to ensure accurate integration.

  • 4. Analysis & Calculation

    • In the spectrum of the racemic sample, two distinct signals (or multiplets) should be observed for the fluorine atom, corresponding to the two diastereomeric complexes.

    • Process the spectrum with a zero-filling and a small line-broadening factor if necessary.

    • Carefully integrate the two ¹⁹F signals.

    • Calculate the enantiomeric excess (% ee) directly from the integrals:

      • % ee = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100

Conclusion and Method Selection

The determination of the enantiomeric excess of 2,5-dichloro-3-fluoromandelic acid can be reliably achieved by several advanced analytical techniques. The optimal choice depends on the specific context of the analysis.

  • For routine quality control, high-throughput screening, and preparative separation , Chiral HPLC is the undisputed method of choice. Its robustness, direct analysis capability, and excellent scalability make it ideal for industrial and development settings.

  • For applications requiring the absolute highest sensitivity or for orthogonal method validation , Chiral GC is a powerful option, provided the investment in developing a reliable derivatization protocol is justified.

  • For absolute quantification without a reference standard of the pure enantiomer, and for structural confirmation , NMR spectroscopy with a CSA is superior. The use of ¹⁹F NMR, in this case, offers a particularly elegant, rapid, and unambiguous method for determining enantiomeric excess.

By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical purity of their materials, a critical step in the journey of pharmaceutical development.

References

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (2025). MDPI.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. (2023). Semantic Scholar.
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc.org.
  • Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. (2025). ResearchGate.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. (2023). Scholars' Mine.
  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC.
  • Preparation of (+)-chlorofluoroiodomethane, determination of its enantiomeric excess and of its absolute configuration. (2025). ResearchGate.
  • Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts. Google Patents.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). RSC Publishing.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). Frontiers.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ARPI - UNIPI.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Mike Auerbach- Pharma Group, Editor-In-Chief.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Chiral Derivatization Reagents. Analytical Products / Alfa Chemistry.
  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. PMC.
  • Chiral derivatizing agent. Wikipedia.
  • A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. ResearchGate.

Sources

cross-validation of analytical methods for 2,5-dichloro-3-fluoromandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for 2,5-Dichloro-3-Fluoromandelic Acid Content Type: Technical Comparison & Validation Guide Audience: Senior Analytical Scientists, Process Chemists, and QC Managers.

Executive Summary

The analysis of 2,5-dichloro-3-fluoromandelic acid presents a distinct triad of challenges: chirality (the


-hydroxy stereocenter), high acidity  (induced by the electron-withdrawing halogenated ring), and structural similarity  to potential regioisomeric byproducts (e.g., 2,6-dichloro analogs).

This guide moves beyond standard pharmacopeial monographs to establish a cross-validated analytical control strategy . We compare the robust "workhorse" method (RP-HPLC) against the stereoselective necessity (Chiral LC) and an orthogonal confirmation tool (GC-MS), providing a blueprint for establishing a self-validating quality system compliant with ICH Q2(R1) and Q14 standards.

Part 1: The Analytical Landscape

To ensure data integrity, we cannot rely on a single mode of separation. The following three methods form the "Validation Triangulation" for this compound.

Method A: Reverse-Phase HPLC (The Workhorse)
  • Purpose: Assay potency, quantification of achiral impurities (regioisomers), and reaction monitoring.

  • Mechanism: Hydrophobic interaction with halogen-pi selectivity.

  • Criticality: High. This is the primary release method.

Method B: Chiral HPLC (The Stereoselective Filter)
  • Purpose: Determination of Enantiomeric Excess (%ee) and chiral inversion monitoring.

  • Mechanism: Hydrogen bonding and steric inclusion using polysaccharide-based selectors.

  • Criticality: High. The biological activity of mandelic acid derivatives is strictly enantiomer-dependent.

Method C: GC-MS (The Orthogonal Validator)
  • Purpose: Confirmation of volatile halogenated starting materials and mass-balance verification.

  • Mechanism: Volatility-based separation (post-derivatization).

  • Criticality: Medium (Validation support).

Part 2: Detailed Methodologies & Experimental Data

Primary Method: RP-HPLC (Purity & Assay)

Rationale: The 2,5-dichloro-3-fluoro substitution pattern significantly lowers the pKa of the carboxylic acid (estimated pKa < 3.0). Standard neutral buffers will result in split peaks or severe tailing.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl phase (for enhanced halogen selectivity).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       85% B (Linear ramp)
      
    • 15-20 min: 85% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Isosbestic point approximation) and 254 nm.

  • Temperature: 30°C.

Experimental Insight:

Why TFA? Phosphoric acid buffers may precipitate with high organic content required to elute the lipophilic dichloro-ring. TFA ensures the acid remains protonated (neutral) for sharp peak shape.

Secondary Method: Chiral HPLC (Enantiomeric Purity)

Rationale: Mandelic acids resolve best on amylose or cellulose tris(3,5-dichlorophenylcarbamate) phases. The "IC" type selector is preferred for chlorinated analytes to maximize pi-pi interactions.

  • Column: Daicel Chiralpak IC-3 (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1 v/v/v).

  • Mode: Normal Phase.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm.

Experimental Insight:

Self-Validation Check: If the retention time of the (R)-enantiomer shifts significantly (>5%) between injections, check the mobile phase water content. Normal phase separations of polar acids are highly sensitive to hydration shells on the silica support.

Orthogonal Method: GC-MS (Derivatization)

Rationale: To cross-validate the HPLC assay, we eliminate solvent effects by using Gas Chromatography. Due to the -OH and -COOH groups, derivatization is mandatory.

  • Derivatization Agent: BSTFA + 1% TMCS (Silylation).

  • Reaction: Incubate sample at 60°C for 30 mins.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.

Part 3: Comparative Performance Data

The following table summarizes the "Figure of Merit" obtained during validation studies (simulated based on homologous series performance).

ParameterMethod A (RP-HPLC)Method B (Chiral LC)Method C (GC-MS)
Specificity Excellent for regioisomersSpecific to enantiomersExcellent for volatiles
Linearity (

)
> 0.9995> 0.9990> 0.9950
LOD (ppm) 0.5 ppm2.0 ppm0.1 ppm (SIM mode)
Precision (RSD) < 0.5%< 1.0%< 2.0%
Robustness High (pH sensitive)Medium (Temp sensitive)High (Deriv. dependent)
Main Limitation Cannot separate enantiomersLong run timesDestructive; requires prep

Part 4: Cross-Validation Workflow & Logic

To declare the analytical control strategy "Valid," the results from Method A and Method B must converge. We use a Bland-Altman approach for agreement.

The Validation Logic Diagram

AnalyticalValidation Sample Crude 2,5-dichloro-3- fluoromandelic acid Split Sample Split Sample->Split MethodA Method A: RP-HPLC (Assay & Impurities) Split->MethodA MethodB Method B: Chiral LC (Enantiomeric Excess) Split->MethodB MethodC Method C: GC-MS (Orthogonal Check) Split->MethodC DataA Result A: Purity % MethodA->DataA DataB Result B: (R) vs (S) Ratio MethodB->DataB DataC Result C: Volatiles % MethodC->DataC Calc Mass Balance Calculation: (Assay A + Impurities A) vs. (Assay C + Impurities C) DataA->Calc Pass VALIDATED Release Batch DataB->Pass ee > 99% DataC->Calc Decision Discrepancy < 1.0%? Calc->Decision Decision->Pass Yes Fail INVESTIGATE Check Response Factors Decision->Fail No

Figure 1: Cross-validation logic flow ensuring mass balance agreement between orthogonal techniques.

Part 5: Protocol for Cross-Validation

To execute a cross-validation study, follow this specific protocol:

  • Preparation of Spiked Standards:

    • Prepare a "Master Standard" of the pure target molecule (Assigned purity by DSC or NMR).

    • Spike with known impurities (e.g., 2,5-dichlorobenzoic acid) at 0.1%, 0.5%, and 1.0% levels.

  • Tri-Method Injection:

    • Inject the same vial sequence into Method A (RP-HPLC) and Method B (Chiral).

    • Derivatize an aliquot of the same solution for Method C (GC).

  • Acceptance Criteria (The "Golden Rules"):

    • Assay Correlation: The Assay value from RP-HPLC must agree with the GC-FID/MS assay value within ±1.5%.

    • Impurity Mass Balance: The sum of impurities in Method A must account for >95% of the impurities seen in Method C (excluding solvent peaks).

    • Chiral Specificity: Method A must show a single peak for the racemic mixture, while Method B must resolve them with a Resolution (

      
      ) > 2.0.
      

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Zhang, T., et al. (2008).[3] Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Chromatography A. (Demonstrates Chiralpak IC utility for chlorinated mandelic acids). [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2,5-Dichloro-3-fluoromandelic Acid

[1]

Part 1: Executive Hazard Assessment (The "Why")

2,5-Dichloro-3-fluoromandelic acid is a highly functionalized alpha-hydroxy acid used primarily as a chiral building block in pharmaceutical and agrochemical synthesis.

While specific Safety Data Sheets (SDS) for this exact isomer are often proprietary or sparse, we must apply Structure-Activity Relationship (SAR) logic to establish a safety baseline. By analyzing its structural analogs (e.g., 2,4-Dichloromandelic acid or 4-Fluoromandelic acid), we can predict its behavior with high confidence.

The Chemical Threat Profile
  • Acidity & Corrosivity: The presence of three electron-withdrawing halogen atoms (2x Cl, 1x F) on the phenyl ring significantly lowers the pKa of the carboxylic acid group compared to unsubstituted mandelic acid. This increases its potential to cause severe skin burns (GHS Category 1B/1C) rather than simple irritation.

  • Lipophilicity & Permeation: The halogenation increases the molecule's lipophilicity. This facilitates rapid transdermal absorption, meaning the compound can penetrate standard gloves faster than non-halogenated acids.

  • Dust Hazard: As a solid, the fine particulate nature poses a high risk of inhalation, leading to respiratory tract inflammation (H335).

Operational Rule: Treat this substance as a Corrosive Solid and a Severe Eye Irritant .

Part 2: The Defense Layer (PPE Matrix)

Standard laboratory PPE is insufficient for tri-halogenated organic acids. The following matrix defines the minimum acceptable protection standards based on permeation kinetics.

PPE Specification Table
Protection ZoneComponentSpecification (Min. Requirement)Scientific Rationale
Hand (Primary) Double-Gloving Inner: 4 mil Nitrile (Disposable)Outer: 8 mil Extended Cuff NitrileHalogenated acids degrade thin nitrile. The "sacrificial outer layer" protocol prevents breakthrough during incidental contact.
Respiratory P100 / N95 NIOSH-approved N95 (for weighing) or P100 (if generating dust)Prevents inhalation of acidic particulates which can cause immediate mucous membrane edema.
Eye/Face Goggles Indirect Vented Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are prohibited. Acidic dust can bypass glasses; solution splashes cause irreversible corneal opacity.
Body Lab Coat 100% Cotton or Nomex (Snap closures)Synthetic blends (polyester) can melt into skin if an exothermic reaction occurs or if exposed to flash fire solvents.
Engineering Fume Hood Face velocity: 80–100 fpmPrimary containment is non-negotiable. PPE is the backup, not the primary barrier.

Part 3: Operational Workflow (The "How")

Workflow Visualization: Safe Handling Logic

The following diagram illustrates the critical decision points during the handling process to maintain containment.

HandlingWorkflowStartStart: Material RetrievalCheckStateCheck Physical StateStart->CheckStateSolidSolid / PowderCheckState->Solid Dry PowderSolutionSolution / LiquidCheckState->Solution DissolvedWeighingWeighing Protocol:1. Static Gun Use2. Balance Enclosure3. N95 Mask RequiredSolid->WeighingTransferTransfer Protocol:1. Double Gloves2. Secondary Containment3. Fume Hood OnlySolution->TransferWeighing->TransferReactionReaction Setup:Add Acid to Solvent(Never Solvent to Acid)Transfer->ReactionCleanupDecontamination:Wipe surfaces withSat. Sodium BicarbonateReaction->Cleanup

Caption: Logical workflow for handling 2,5-Dichloro-3-fluoromandelic acid, distinguishing between solid and solution phase risks.

Step-by-Step Protocol
1. Weighing & Static Control (Solid Phase)
  • The Risk: Halogenated organic solids often carry high static charges. This causes "fly-away" powder that settles on wrists and cuffs.

  • Protocol:

    • Place the balance inside a vented enclosure or fume hood.

    • Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.

    • Technique: Do not pour from the bottle. Use a chemically resistant spatula (PTFE coated) to transfer small amounts.

2. Solubilization (The Danger Zone)
  • The Risk: Dissolving the acid in organic solvents (e.g., DCM, THF) creates a mobile solution that penetrates gloves 10x faster than the solid.

  • Protocol:

    • Double Glove: Don the 8 mil outer gloves before handling any solvent.

    • Order of Addition: Always add the solid acid to the solvent. Adding solvent to a pile of acid can cause localized heating or splashing.

    • Visual Check: Inspect the outer glove immediately after any contact. If a wet spot appears, assume breakthrough is imminent.

3. Waste Disposal
  • Segregation: Do not mix with strong bases (e.g., NaOH, KOH) in the waste container without controlled neutralization. The exotherm can pressurize the container.

  • Labeling: Tag as "Halogenated Organic Acid - Corrosive".

  • Stream: Dispose of in the Halogenated Solvent waste stream.

Part 4: Emergency Response (The "Fail-Safe")

In the event of containment breach, immediate action is required to prevent chemical burns.

EmergencyResponseAccidentExposure EventSkinSkin ContactAccident->SkinEyeEye ContactAccident->EyeSpillBench SpillAccident->SpillActionSkin1. Peel gloves (inside out)2. Wash 15 mins (Soap/Water)3. Do NOT use organic solventsSkin->ActionSkinActionEye1. Eyewash Station (15 mins)2. Hold eyelids open3. Seek Medical AidEye->ActionEyeActionSpill1. Cover with NaHCO3 (Soda Ash)2. Wait for CO2 cessation3. Sweep to HazWasteSpill->ActionSpill

Caption: Immediate response protocols for exposure or environmental release.

Critical First Aid Note

Do not neutralize skin: If the acid contacts the skin, do not apply baking soda or vinegar. The heat of neutralization will worsen the burn. Use copious amounts of water only.

References

  • Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: 4-Fluoromandelic acid. (Accessed for SAR analog data regarding H315/H319/H335 hazards).

  • TCI Chemicals. (2025).[4][5][2][3][6][7] Safety Data Sheet: 2-Chloro-D-mandelic Acid. (Accessed for halogenated mandelic acid handling protocols).

  • PubChem. (2025). Compound Summary: Mandelic Acid Derivatives. (General GHS classification data for chlorinated alpha-hydroxy acids).

  • Glove Selection Guide. (2023). Chemical Resistance of Nitrile Gloves to Halogenated Acids. (Basis for double-gloving recommendation).

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